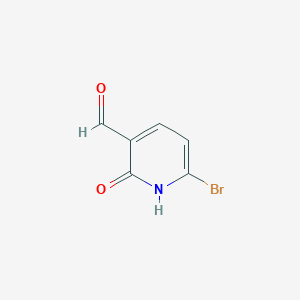6-Bromo-2-hydroxynicotinaldehyde
CAS No.: 1289118-74-6
Cat. No.: VC4207734
Molecular Formula: C6H4BrNO2
Molecular Weight: 202.007
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1289118-74-6 |
|---|---|
| Molecular Formula | C6H4BrNO2 |
| Molecular Weight | 202.007 |
| IUPAC Name | 6-bromo-2-oxo-1H-pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C6H4BrNO2/c7-5-2-1-4(3-9)6(10)8-5/h1-3H,(H,8,10) |
| Standard InChI Key | SZDHHKVTOUVAHK-UHFFFAOYSA-N |
| SMILES | C1=C(C(=O)NC(=C1)Br)C=O |
Introduction
6-Bromo-2-hydroxynicotinaldehyde is a heterocyclic organic compound, specifically a derivative of nicotinaldehyde. It features a bromine atom and a hydroxyl group attached to the pyridine ring, contributing to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis. This compound is classified as a bromo-substituted aromatic aldehyde, which makes it valuable for various scientific investigations.
Synthesis of 6-Bromo-2-hydroxynicotinaldehyde
The synthesis of 6-Bromo-2-hydroxynicotinaldehyde typically involves several key steps, starting with commercially available precursors. One common method begins with 2-hydroxy-3-methoxybenzaldehyde, which undergoes bromination to yield 6-bromo derivatives. The reaction conditions, such as temperature and solvent choice (e.g., methanol or dimethylformamide), are crucial for optimizing yields and purity.
Synthesis Steps:
-
Starting Material Selection: Choose appropriate precursors like 2-hydroxy-3-methoxybenzaldehyde.
-
Bromination: Perform bromination under controlled conditions to introduce the bromine atom.
-
Functionalization: Modify the pyridine ring to introduce the hydroxyl group.
-
Purification: Use techniques like column chromatography to purify the final product.
Key Reactions:
-
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles.
-
Hydrazone Formation: Reaction with hydrazines to form hydrazone derivatives.
Biological and Therapeutic Applications
Derivatives of 6-Bromo-2-hydroxynicotinaldehyde show promising activity against certain biological targets, suggesting potential therapeutic applications. Studies indicate that these compounds may interact with enzymes or receptors in biochemical pathways, although the exact mechanisms are still under investigation.
Potential Applications:
-
Medicinal Chemistry: Development of drug candidates.
-
Therapeutic Targets: Potential interactions with enzymes or receptors.
Analytical Techniques for Characterization
To characterize the purity and structure of synthesized 6-Bromo-2-hydroxynicotinaldehyde, techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed.
Analytical Methods:
-
HPLC: For purity assessment.
-
NMR Spectroscopy: For structural confirmation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume